![molecular formula C16H33NO4Si B1337537 (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine CAS No. 153196-51-1](/img/structure/B1337537.png)
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
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Overview
Description
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine typically involves the reduction of a precursor compound, such as (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction methods but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Further reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine: Another related compound with slight structural variations.
Uniqueness
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neurological and antimicrobial contexts. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
The synthesis of this compound typically involves the reduction of a precursor compound using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The compound's structure allows it to participate in various chemical reactions such as oxidation and nucleophilic substitution, which can influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes and receptors. For example, studies have indicated that compounds with similar structures can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . This inhibition could potentially lead to increased levels of neurotransmitters such as dopamine in the brain.
Neuroprotective Effects
Research has demonstrated that this compound may exhibit neuroprotective properties. In animal models of Parkinson's disease induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds that inhibit MAO-B have shown promise in reducing dopaminergic cell death .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
MAO-B Inhibition | Increases dopamine levels | |
Neuroprotection | Reduces dopaminergic cell death | |
Antimicrobial Activity | Potential against Mycobacterium tuberculosis |
Antimicrobial Properties
In addition to its neuroprotective effects, this compound has been investigated for its antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed promising inhibitory effects . The structure-activity relationship (SAR) studies indicated that modifications to the core structure could enhance potency against bacterial strains.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydropyridine derivatives. For instance:
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl group significantly affect the compound's efficacy as an MAO-B inhibitor or antimicrobial agent .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for developing therapeutic applications. Studies on related compounds suggest that modifications can improve brain penetration and bioavailability .
Properties
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOAGBOBRDXXEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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